molecular formula C11H11NO3 B5870460 (E)-3-(1,3-BENZODIOXOL-5-YL)-N-METHYL-2-PROPENAMIDE

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-METHYL-2-PROPENAMIDE

Cat. No.: B5870460
M. Wt: 205.21 g/mol
InChI Key: CWWFCHLAVIDNTF-HWKANZROSA-N
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Description

(E)-3-(1,3-Benzodioxol-5-yl)-N-methyl-2-propenamide is an organic compound that features a benzodioxole ring attached to a propenamide moiety

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-11(13)5-3-8-2-4-9-10(6-8)15-7-14-9/h2-6H,7H2,1H3,(H,12,13)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWFCHLAVIDNTF-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-Benzodioxol-5-yl)-N-methyl-2-propenamide typically involves the condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) with N-methylpropenamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the (E)-isomer through an aldol condensation mechanism .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-Benzodioxol-5-yl)-N-methyl-2-propenamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-3-(1,3-Benzodioxol-5-yl)-N-methyl-2-propenamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(1,3-Benzodioxol-5-yl)-N-methyl-2-propenamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can participate in π-π stacking interactions, while the propenamide moiety can form hydrogen bonds with target proteins. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    (E)-1,3-Benzodioxol-5-ylmethylideneamino-thiourea: Shares the benzodioxole ring but differs in the functional groups attached to it.

    2-[(E)-1,3-Benzodioxol-5-yl]methylideneamino-benzoic acid: Another compound with a benzodioxole ring, but with different substituents and applications.

Uniqueness

(E)-3-(1,3-Benzodioxol-5-yl)-N-methyl-2-propenamide is unique due to its specific combination of the benzodioxole ring and the propenamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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